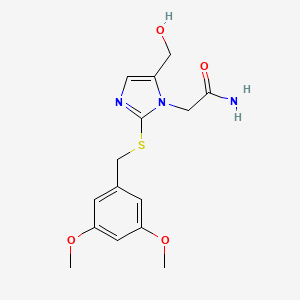

2-(2-((3,5-dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

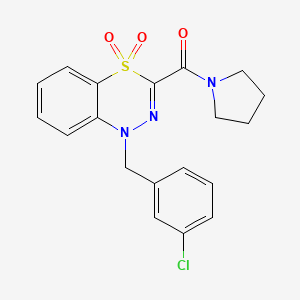

The compound appears to contain an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms that have non-equivalent properties. It also contains a benzyl group, which is often used in organic synthesis due to its ability to be easily added and removed. The presence of methoxy groups and a thioether linkage could also have significant effects on the compound’s properties .

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the imidazole ring, the benzyl group, and the methoxy and thioether groups. These groups could affect the compound’s polarity, reactivity, and other physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole ring, the benzyl group, and the methoxy and thioether groups. The imidazole ring, for example, is a common component of many biologically active molecules and is known to participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the imidazole ring, the benzyl group, and the methoxy and thioether groups could affect properties such as solubility, melting point, and reactivity .科学的研究の応用

Solubilizing Protective Group for Thiol Moiety

The 3,4-dimethoxybenzyl group serves as a protective group for the thiol moiety. It enhances the solubility and stability of the precursor, which is crucial for the formation of self-assembled monolayers (SAMs) of aromatic thiolates. These SAMs find applications in diverse areas, including surface modification, biosensors, and molecular electronics .

Electron Transport in Metal-Insulator-Metal Junctions

SAMs containing aromatic thiolates play a role in electron transport through thin organic films. Understanding charge transfer dynamics in these monolayers is crucial for applications in electronic devices and molecular junctions .

Chemical Defense in Plants

Interestingly, controlled hydroxylation of terpenoid compounds (similar to the hydroxymethyl group in our compound) enables plants to achieve chemical defense without self-toxicity. Investigating the role of this compound in plant defense mechanisms could yield valuable insights .

Surface-Active Sulfur Compounds

The compound’s thiol moiety and its derivatives may serve as novel surface-active sulfur compounds. These can be used for preparing self-assembled monolayers on gold surfaces, potentially impacting fields like catalysis and materials science .

Organic Transistors and Contact Resistance Reduction

Exploring the stability and behavior of this compound in organic transistors could lead to improved device performance. Lowering contact resistance remains a critical goal in organic electronics, and understanding the behavior of functional groups like the hydroxymethyl moiety is essential .

将来の方向性

特性

IUPAC Name |

2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4S/c1-21-12-3-10(4-13(5-12)22-2)9-23-15-17-6-11(8-19)18(15)7-14(16)20/h3-6,19H,7-9H2,1-2H3,(H2,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWAAWCHQUAKRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CSC2=NC=C(N2CC(=O)N)CO)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-((3,5-dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(Bromomethyl)dispiro[3.1.36.14]decane](/img/structure/B2793279.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2793280.png)

![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2793281.png)

![N-((2-methyl-1H-indol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2793288.png)

![1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)ethanone](/img/structure/B2793289.png)

![N-(5-chloro-2-methoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2793291.png)

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B2793294.png)

![3-[(4-chlorophenyl)methyl]-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2793298.png)